1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-
Overview
Description
“1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” is a chemical compound with the molecular formula C8H8N2O . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . This compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-B]pyridine derivatives, including “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-”, has been reported in several studies . These studies have used various methodologies for the introduction of bio-relevant functional groups to the pyridine .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” consists of a pyrrolopyridine core with a methoxy group at the 4-position and a phenylsulfonyl group at the 1-position . The molecular weight of this compound is 148.16 .
Scientific Research Applications
Palladium-Catalyzed Decarboxylative Couplings
A series of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines were obtained using a palladium-catalyzed decarboxylative Suzuki coupling process. This method demonstrates the compound's utility in the synthesis of complex molecular structures through palladium-catalyzed reactions (Suresh et al., 2013).
Inhibitors in Biological Studies
Novel 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against c-Met and ALK enzymes. This shows the compound's relevance in the development of enzyme inhibitors for therapeutic purposes (Liu et al., 2016).
Synthons for Fused Heterocycles
1H-pyrrolo[2,3-b]pyridines were used as synthons for generating fused heterocycles, demonstrating their utility in organic synthesis and the creation of complex heterocyclic structures (El-Nabi, 2002).
Development of Pyrrolylpyridines from Alkynes
The synthesis of pyrrolylpyridines from alkynes and isothiocyanates was explored, showcasing the compound's potential in creating new molecular frameworks and aiding the development of novel organic compounds (Nedolya et al., 2015).
Future Directions
The future directions for research on “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” and related compounds could involve further exploration of their potential as FGFR inhibitors . This could include more detailed studies on their mechanism of action, as well as investigations into their potential applications in cancer therapy .
Mechanism of Action
Target of Action
The primary targets of the compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a crucial role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 .
Mode of Action
The compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The action of “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-7-9-15-14-12(13)8-10-16(14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLCOYYLGDLUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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